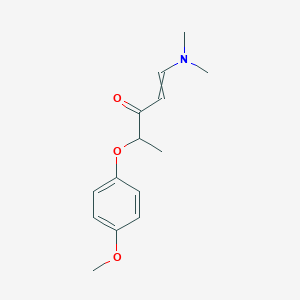
(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group, a cyanophenyl group, and a butanoic acid moiety. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material such as (S)-4-cyanophenylalanine.
Protection of Amino Group: The amino group is protected using a suitable protecting group like tert-butyloxycarbonyl (Boc).
Formation of Butanoic Acid Moiety: The protected amino acid undergoes a series of reactions to introduce the butanoic acid moiety.
Deprotection: The protecting group is removed to yield the free amino acid.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free amino acid with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including:
Batch Processing: This involves the sequential addition of reagents and intermediates in a controlled manner.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
化学反応の分析
Types of Reactions
(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an aminophenyl group.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Aminophenyl derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(S)-4-Cyanophenylalanine: A precursor in the synthesis of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride.
(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid: A similar compound with a methoxy group instead of a cyano group.
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid: A fluorinated analog.
Uniqueness
This compound is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where such properties are desired.
特性
CAS番号 |
270065-88-8 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
(3S)-3-amino-4-(4-cyanophenyl)butanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-7-9-3-1-8(2-4-9)5-10(13)6-11(14)15/h1-4,10H,5-6,13H2,(H,14,15)/t10-/m0/s1 |
InChIキー |
YXRYZOCXTPVLRS-JTQLQIEISA-N |
SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)C#N.Cl |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)C#N |
正規SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(benzoyloxy)-N-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1350289.png)

![5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1350301.png)
![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)




![N-acetyl-N-[5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B1350333.png)
![1-[2-(2,3-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine](/img/structure/B1350338.png)

![3-{[(4-chlorophenyl)thio]methyl}benzoic acid](/img/structure/B1350345.png)

